

Technical Support Center: NCATS-SM1441 In Vivo Formulation

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Compound of Interest

Compound Name: NCATS-SM1441

Cat. No.: B12363791

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This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of **NCATS-SM1441** for in vivo use. **NCATS-SM1441** is a potent, pyrazole-based inhibitor of lactate dehydrogenase (LDH), a key enzyme in cancer metabolism.[1][2] Due to its desirable attributes for studying LDH inhibition in vivo, this guide addresses common challenges associated with its formulation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating **NCATS-SM1441** for in vivo studies?

A1: **NCATS-SM1441** is a lipophilic molecule with a relatively large molecular weight, which can lead to poor aqueous solubility.[2] The primary challenges are dissolving the compound at a concentration suitable for dosing and ensuring the formulation is stable and well-tolerated when administered, particularly for intravenous (IV) routes, to avoid issues like precipitation in the bloodstream and vehicle-related toxicity.[3]

Q2: What type of formulation is recommended for intravenous (IV) administration of **NCATS-SM1441**?

A2: For poorly soluble compounds like **NCATS-SM1441**, a co-solvent-based formulation is a common starting point for IV administration in preclinical studies.[3][4] A typical approach involves using a combination of a strong organic solvent, such as dimethyl sulfoxide (DMSO), and other less toxic, water-miscible co-solvents like polyethylene glycol 400 (PEG400) or propylene glycol (PG), often with a surfactant like Tween® 80 or Cremophor® EL to improve

solubility and stability upon dilution in aqueous media.[4][5] The final formulation is typically diluted in a physiologically compatible vehicle like saline or 5% dextrose in water (D5W) just prior to administration.[4][5]

Q3: Can I administer **NCATS-SM1441** via other routes, such as oral gavage?

A3: While intravenous administration is common for determining pharmacokinetic parameters, oral administration might be desired for efficacy studies.[6][7] However, the poor solubility of **NCATS-SM1441** will likely result in low oral bioavailability.[3] Formulations for oral delivery may require more advanced strategies such as suspensions, emulsions, or solid dispersions to enhance absorption.[3] It is crucial to perform pharmacokinetic studies to determine the oral bioavailability of your chosen formulation.

Q4: How can I assess the stability of my **NCATS-SM1441** formulation?

A4: A simple visual inspection is the first step. After preparing the formulation and diluting it to the final concentration, observe it for any signs of precipitation (cloudiness, particles) over a period relevant to your experimental timeline. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) can be used to measure the concentration of **NCATS-SM1441** in the solution over time, ensuring it remains in the soluble fraction.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Precipitation upon dilution with aqueous buffer (e.g., saline)	The compound is "crashing out" of the organic solvent when introduced to the aqueous environment. The final concentration of the organic solvent may be too low to maintain solubility.	1. Increase the proportion of co-solvents (e.g., PEG400) in the initial concentrate. 2. Incorporate a surfactant (e.g., Tween® 80) into the formulation to create micelles that can encapsulate the drug. [3] 3. Prepare the final dilution just before injection to minimize the time the compound has to precipitate. 4. Warm the vehicle slightly (e.g., to 37°C), but be cautious about the compound's stability at higher temperatures.
Animal shows signs of distress or toxicity after injection (e.g., lethargy, irritation)	The formulation vehicle itself may be causing toxicity. High concentrations of DMSO or certain surfactants can be toxic.[4]	1. Reduce the percentage of DMSO in the final injected volume to the lowest possible level (ideally $\leq 10\%$). [4] 2. Consider alternative, less toxic co-solvents like PEG400, propylene glycol, or Solutol® HS 15. 3. Decrease the injection speed to allow for slower dilution of the vehicle in the bloodstream. 4. Ensure the pH of the final formulation is within a physiologically tolerable range (typically pH 5-9).[7]

Inconsistent results between experiments	This could be due to variability in formulation preparation, leading to different effective concentrations of the soluble drug being administered.	1. Standardize the formulation protocol meticulously, including the order of solvent addition, mixing times, and temperatures. 2. Prepare a fresh formulation for each experiment. 3. After preparation, centrifuge the final diluted formulation and use the supernatant for injection to ensure no undissolved particles are administered.
Difficulty dissolving the compound in the initial solvent	The chosen solvent system may not be strong enough for the desired concentration.	1. Gently warm the solvent while mixing. 2. Use a sonicator to aid in dissolution. 3. Increase the proportion of the primary organic solvent (e.g., DMSO), but be mindful of the final concentration that will be administered to the animal. [4]

Quantitative Data for NCATS-SM1441

Property	Value	Reference
Molecular Formula	C ₃₁ H ₂₅ FN ₄ O ₄ S ₃	[Primary Literature]
Molecular Weight	632.75 g/mol	[Primary Literature]
Mechanism of Action	Inhibitor of Lactate Dehydrogenase (LDH)	[1]
IC ₅₀ (LDHA/B)	~0.04 µM	[2]

Note: Specific pharmacokinetic parameters such as half-life, clearance, and volume of distribution are detailed in the primary literature and may vary depending on the animal model and formulation used.

Experimental Protocols

Disclaimer: The specific in vivo formulation for **NCATS-SM1441** is detailed in J Med Chem. 2020, 63(19), 10984–11011. As access to the full text of this article can be limited, the following is a general protocol for preparing a co-solvent-based formulation for a poorly soluble compound for intravenous administration in mice. This protocol should be optimized for **NCATS-SM1441** in your specific experimental setting.

Objective: To prepare a 5 mg/mL stock solution of **NCATS-SM1441** in a vehicle suitable for IV injection in mice, with a final injection volume of 100 μ L for a 10 mg/kg dose in a 20g mouse.

Materials:

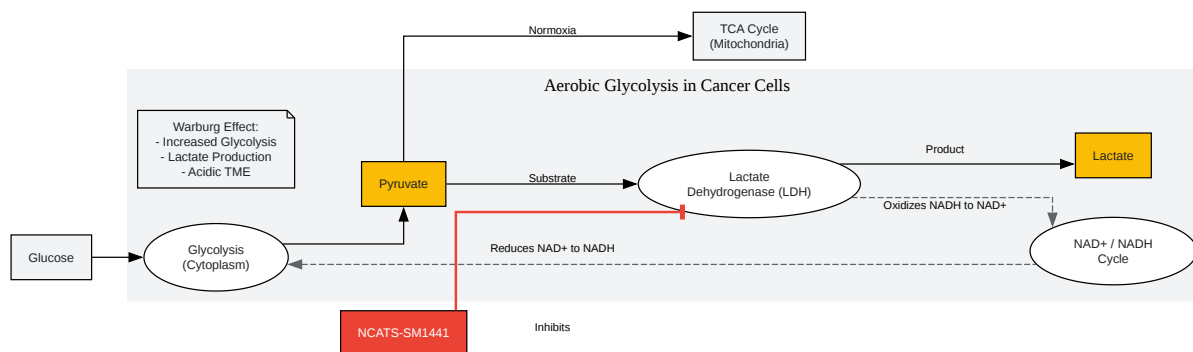
- **NCATS-SM1441** powder
- Dimethyl sulfoxide (DMSO), sterile, injectable grade
- Polyethylene glycol 400 (PEG400), sterile, injectable grade
- Tween® 80, sterile, injectable grade
- Sterile saline (0.9% NaCl)
- Sterile, low-volume vials and syringes

Protocol:

- Prepare the Vehicle Concentrate:
 - In a sterile vial, combine the formulation vehicles. A common starting ratio is 10% DMSO, 40% PEG400, and 50% sterile saline. For a more challenging compound, you might start with a vehicle of 10% DMSO / 40% PEG400 / 5% Tween® 80 / 45% Saline.
- Dissolve **NCATS-SM1441**:
 - Weigh the required amount of **NCATS-SM1441**.

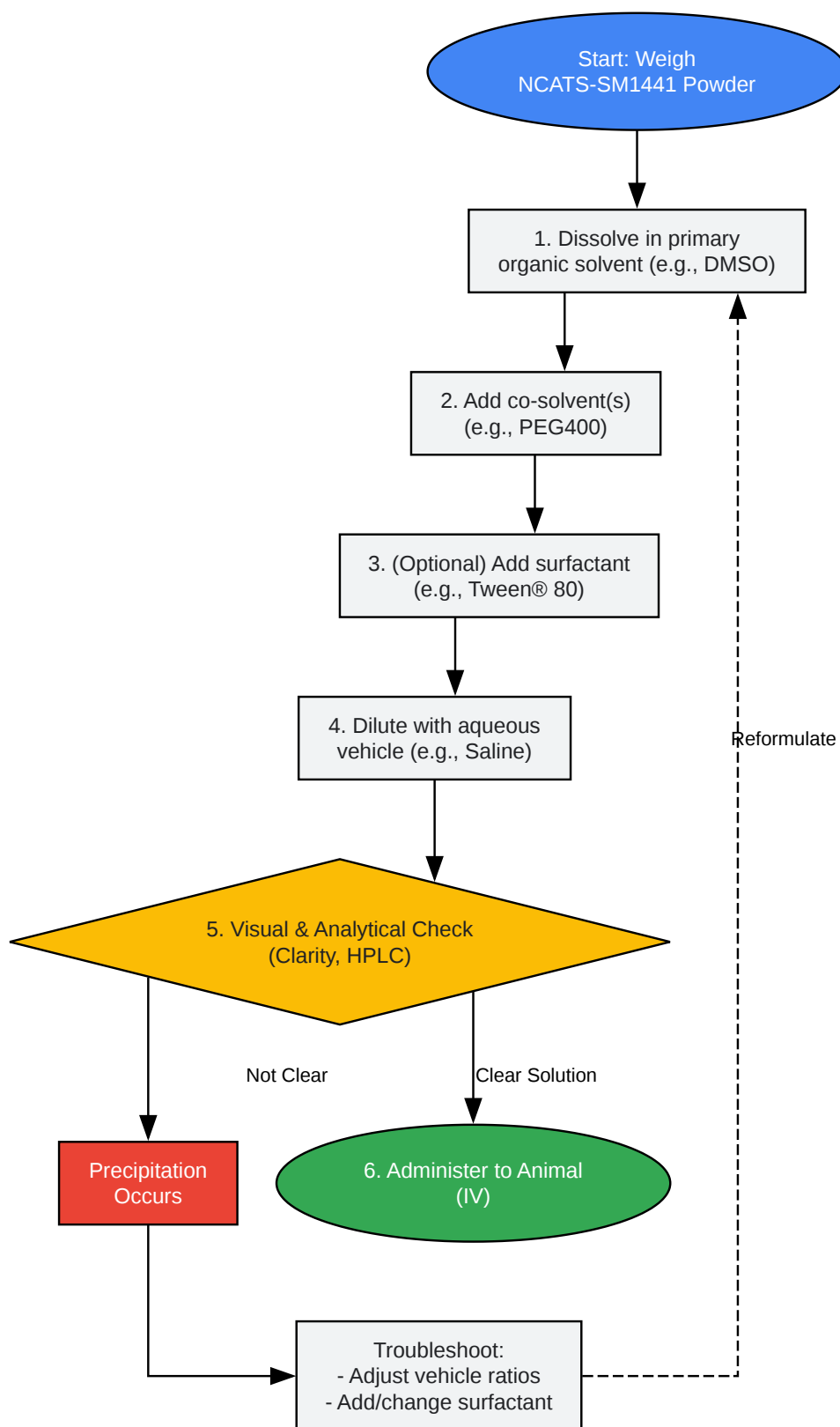
- Add the DMSO to the powder and vortex or sonicate until the compound is fully dissolved. This creates a primary stock.
 - Add the PEG400 to the DMSO solution and mix thoroughly.
 - If using a surfactant, add the Tween® 80 and mix.
 - Final Dilution:
 - Slowly add the sterile saline to the organic solvent mixture while vortexing to prevent precipitation.
 - Visually inspect the final solution to ensure it is clear and free of particulates.
 - Administration:
 - Administer the formulation to the animal immediately after preparation.
 - The final concentration of DMSO in the injected volume should be kept as low as possible.
- [4]

Visualizations



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Caption: LDH signaling pathway in cancer metabolism and its inhibition by **NCATS-SM1441**.



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Caption: Experimental workflow for preparing an **NCATS-SM1441** IV formulation.

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